molecular formula C8H5Cl3O3 B565188 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid CAS No. 1216572-34-7

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid

Cat. No.: B565188
CAS No.: 1216572-34-7
M. Wt: 261.429
InChI Key: SMYMJHWAQXWPDB-ZRDHQLPYSA-N
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Description

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a labeled version of 2,4,5-Trichlorophenoxyacetic Acid, a synthetic auxin and herbicide. This compound is used extensively in scientific research, particularly in studies involving plant cell cultures and environmental analysis. The labeled version, this compound, contains six carbon-13 isotopes, which makes it useful in tracing and analytical studies .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is synthesized by reacting 2,4,5-trichlorophenol with monochloroacetic acid, resulting in the elimination of a hydrogen chloride molecule . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic labeling is consistent and the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reductive dechlorination often involves microbial consortia or chemical reductants like sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated phenols, phenol, and substituted phenoxyacetic acids .

Scientific Research Applications

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and analytical research. The presence of carbon-13 isotopes allows for precise tracking of the compound’s fate in biological and environmental systems .

Properties

IUPAC Name

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYMJHWAQXWPDB-ZRDHQLPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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